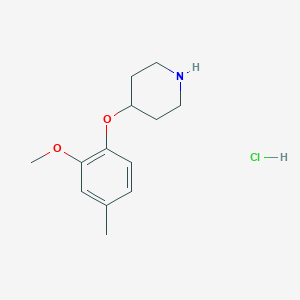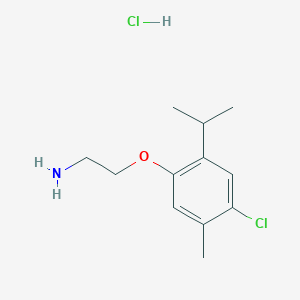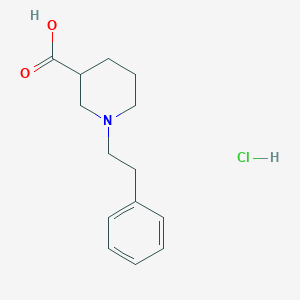![molecular formula C8H14ClNOS B3078447 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride CAS No. 1051368-45-6](/img/structure/B3078447.png)
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride
Vue d'ensemble
Description
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. TFP has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Applications De Recherche Scientifique
Overview
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is a chemical compound that has been explored in various scientific studies for its potential applications. This review delves into the scientific research surrounding this compound, focusing on its diverse applications while excluding information related to drug use, dosage, and side effects.
Applications in Cancer Therapy
One of the notable applications of compounds structurally similar to 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride is in cancer therapy. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, known as FTY720, has shown preclinical antitumor efficacy in several cancer models. The study highlights the potential of such compounds in activating specific receptors and mechanisms independent of their immunosuppressive properties, suggesting a promising avenue for cancer treatment research (Li Zhang et al., 2013).
Role in Food Science and Technology
In the food science domain, derivatives of propanediol, such as 3-Monochloro-1,2-propanediol (3-MCPD), are studied for their occurrence in food products and potential health implications. Research has critically reviewed the toxicological and mechanistic data on 3-MCPD, providing insights into its genotoxicity and the relevance of its carcinogenicity in humans, which is crucial for food safety and regulatory assessments (B. Lynch et al., 1998).
Environmental and Health Concerns
Emerging contaminants like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), sharing structural similarities with the compound of interest, have raised environmental and health concerns. Studies have documented the widespread presence of TDCPP in various environmental media and its potential health effects, emphasizing the need for further understanding of such compounds' behavior and risks (Chen Wang et al., 2020).
Antimicrobial Applications
The antimicrobial potential of compounds structurally related to 3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride, such as chitosan, has been explored in various studies. Chitosan's unique chemical structure and biological properties make it a candidate for antimicrobial applications in food and pharmaceutical formulations, highlighting the broader scope of applications for compounds with similar functional groups (D. Raafat & H. Sahl, 2009).
Propriétés
IUPAC Name |
3-(thiophen-2-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c10-5-2-4-9-7-8-3-1-6-11-8;/h1,3,6,9-10H,2,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHIWGKMLIWGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)

![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)


amine hydrochloride](/img/structure/B3078438.png)
![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)
![N-[1-(3-Aminophenyl)ethyl]acetamide sulfate](/img/structure/B3078460.png)

